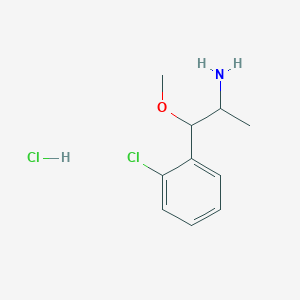
1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2NO and its molecular weight is 236.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, often referred to in the context of its potential biological activities, is a compound of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C10H14ClN·HClO
- Molecular Weight: 232.64 g/mol
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction: It may interact with neurotransmitter receptors, particularly those involved in the modulation of mood and anxiety. Similar compounds have shown affinity for serotonin and dopamine receptors, suggesting a potential role in treating psychiatric disorders.
- Enzyme Inhibition: The compound could inhibit specific enzymes that are crucial for neurotransmitter metabolism, thereby altering levels of key neurotransmitters like serotonin and norepinephrine.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antidepressant Effects
Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. They may enhance serotonergic transmission, which is critical in mood regulation.
2. Anxiolytic Properties
Studies suggest potential anxiolytic effects, possibly through modulation of GABAergic systems. This could lead to reduced anxiety symptoms in clinical settings.
3. Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy. This suggests a potential mechanism involving increased serotonergic activity.
Case Study: Anxiolytic Effects
In another study focusing on anxiety models, the compound displayed significant anxiolytic properties when tested against established anxiolytics like diazepam. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects compared to controls.
Properties
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQTXSPVWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














